Ac-DEVD-CHO
Overview
Description
Ac-DEVD-CHO is a compound of significant interest in organic chemistry and biochemistry. It is often studied in the context of its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- The synthesis of complex organic compounds like Ac-DEVD-CHO often involves strategies that combine both traditional chemical synthesis and biological processes. Whitesides et al. (1995) discuss the importance of noncovalent interactions in organic synthesis, which can be a key aspect in the synthesis of complex molecules like Ac-DEVD-CHO (Whitesides et al., 1995).
- Wu and Schultz (2009) highlight the shift in synthesis focus from molecular structure to function, which is relevant for the synthesis of molecules with specific properties like Ac-DEVD-CHO (Wu & Schultz, 2009).
Molecular Structure Analysis
- Harrop and Mascharak (2005) delve into the structural models of complex organic compounds, which can provide insights into the molecular structure of Ac-DEVD-CHO (Harrop & Mascharak, 2005).
- Cherniak and Costain (1966) discuss the determination of molecular structures through methods like microwave spectroscopy, which can be applicable to the analysis of Ac-DEVD-CHO's structure (Cherniak & Costain, 1966).
Chemical Reactions and Properties
- Gencic and Grahame (2008) provide insights into the chemical reactions of complex enzyme systems, which can be relevant for understanding the reactivity of Ac-DEVD-CHO in biological contexts (Gencic & Grahame, 2008).
Physical Properties Analysis
- Godula and Sames (2006) explore the concept of direct and selective replacement of bonds in organic substances, which could be pertinent to the physical properties of Ac-DEVD-CHO (Godula & Sames, 2006).
Chemical Properties Analysis
- Blakemore et al. (2018) discuss the challenges in synthetic organic chemistry from the perspective of the pharmaceutical industry, which could provide insights into the chemical properties of compounds like Ac-DEVD-CHO (Blakemore et al., 2018).
Scientific Research Applications
Retinal Degeneration : Ac-DEVD-CHO has been shown to transiently delay retinal degeneration in mice carrying the rd gene, a mutation of a rod-specific phosphodiesterase. It effectively inhibited the apoptosis of photoreceptor cells in these mice, suggesting potential therapeutic applications in the treatment of human retinal degeneration (Yoshizawa et al., 2002).
Cardiac Function : The inhibitor improved contractile recovery of stunned myocardium, independent of apoptosis-inhibitory effects. This suggests its potential as a novel therapeutic strategy to improve functional recovery of stunned myocardium (Ruetten et al., 2001).
Plant Science : In wheat microspore cultures, Ac-DEVD-CHO increased viability by reducing oxidative stress and caspase-3-like activity. This highlights its role in enhancing plant cell viability and potentially improving plant breeding techniques (Sinha et al., 2016).
Breast Carcinoma Cells : The inhibitor attenuated apoptosis induced by 10-hydroxycamptothecin in human breast carcinoma cells, suggesting a role in regulating caspase 3 and NF-κB activation, which could have implications in cancer treatment (Wu Jin-min, 2007).
Pathological and Physiological Cardiac Hypertrophy : Ac-DEVD-CHO was shown to attenuate pathological cardiac hypertrophy induced by partial abdominal aortic constriction, indicating caspase-3's involvement in this condition. However, it did not modulate physiological cardiac hypertrophy induced by chronic swimming, suggesting a specific role in pathological conditions (Balakumar & Singh, 2006).
Cerebral Ischemia in Rats : Ac-DEVD-CHO provided neuroprotection against ischemia injury by reducing CPP32 expression and neuronal apoptosis, offering insights into therapeutic strategies for cerebral ischemia (Gang, 2004).
Experimental Myopia in Chicks : This inhibitor effectively ameliorated retinal apoptosis in chick myopia models by blocking the effect of Caspase 3, providing insights into retinal apoptosis mechanisms and potential treatments for myopia (Liu et al., 2005).
X-irradiated Human Leukemic MOLT-4 Cells : Ac-DEVD-CHO inhibited apoptosis and a new type of nuclear morphology was observed, suggesting that inhibition of caspase-3 leads to programmed cell death independent of caspase-3 (Nakano & Shinohara, 2002).
Safety And Hazards
properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVAPCONCILTL-MRHIQRDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937624 | |
Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-DEVD-CHO | |
CAS RN |
169332-60-9 | |
Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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